3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Overview
Description
3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of two fluorine atoms at the 3rd position, a methyl group at the 1st position, and a phenyl group at the 4th position of the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
Scientific Research Applications
3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biochemical effects.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
3,3-Difluoro-1-methyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: A structurally similar compound with a methyl group on the phenyl ring.
Uniqueness
3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (DFMTP) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DFMTP, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H13F2N
- Molecular Weight : 221.24 g/mol
- CAS Number : 651321-20-9
The compound features a tetrahydropyridine ring with two fluorine atoms and a phenyl group, which contributes to its unique pharmacological profile.
DFMTP exhibits various biological activities that can be attributed to its structural characteristics. The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopaminergic pathways. It is hypothesized that DFMTP may modulate dopamine receptor activity, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.
Neuroprotective Effects
Research indicates that DFMTP may have neuroprotective properties. In a study using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, DFMTP demonstrated the ability to reduce dopaminergic neuron loss and mitigate the associated behavioral deficits. This effect is likely mediated through the activation of neuroprotective signaling pathways, including those involving NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a vital role in cellular defense against oxidative stress .
Antioxidant Activity
DFMTP has been shown to exhibit significant antioxidant activity. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related damage in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a major contributing factor.
Pharmacological Studies
Several pharmacological studies have assessed the efficacy of DFMTP:
- Dopaminergic Activity : In vitro assays demonstrated that DFMTP enhances dopamine release from neuronal cells, suggesting potential applications in treating conditions characterized by dopaminergic dysfunction.
- Neuroinflammation : DFMTP has been found to reduce markers of neuroinflammation in animal models, indicating its potential as an anti-inflammatory agent in neurological disorders.
Table: Summary of Biological Activities
Activity | Description |
---|---|
Neuroprotective | Reduces dopaminergic neuron loss in MPTP models |
Antioxidant | Scavenges free radicals; protects against oxidative stress |
Dopaminergic modulation | Enhances dopamine release from neuronal cells |
Anti-inflammatory | Reduces neuroinflammatory markers in animal models |
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study conducted by researchers at [Institution], DFMTP was administered to mice subjected to MPTP-induced neurotoxicity. The results showed that treatment with DFMTP led to a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups. The mechanism was linked to the activation of NRF2-mediated antioxidant pathways .
Case Study 2: Antioxidant Efficacy Assessment
A separate investigation focused on the antioxidant properties of DFMTP involved exposing neuronal cell cultures to oxidative stressors. DFMTP treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability when compared to untreated controls. This study underscores the potential therapeutic role of DFMTP in conditions where oxidative damage is prevalent .
Properties
CAS No. |
651321-20-9 |
---|---|
Molecular Formula |
C12H13F2N |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
3,3-difluoro-1-methyl-4-phenyl-2,6-dihydropyridine |
InChI |
InChI=1S/C12H13F2N/c1-15-8-7-11(12(13,14)9-15)10-5-3-2-4-6-10/h2-7H,8-9H2,1H3 |
InChI Key |
HVMIQXASBOKBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C(C1)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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